molecular formula C19H19ClN2O2S B11542337 2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide

2-[(4-chlorophenyl)sulfanyl]-N'-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide

Cat. No.: B11542337
M. Wt: 374.9 g/mol
InChI Key: PUBHPPYOHAMAKD-DYTRJAOYSA-N
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Description

2-[(4-chlorophenyl)sulfanyl]-N’-[(1E)-6-methoxy-3,4-dihydronaphthalen-1(2H)-ylidene]acetohydrazide: is a compound with a complex structure. Let’s break it down:

    Thiazole Ring: The compound contains a thiazole ring, which is a heterocyclic organic compound. Thiazoles have a five-membered ring with three carbon atoms, one sulfur atom, and one nitrogen atom. They are part of the azole heterocycles family, along with imidazoles and oxazoles.

Chemical Reactions Analysis

The compound may undergo various reactions, such as oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific reaction. Major products formed from these reactions would vary based on the reaction type.

Scientific Research Applications

    Medicine: Investigate its pharmacological properties, including antimicrobial, antifungal, or antitumor effects.

    Chemistry: Explore its reactivity and potential as a building block for other compounds.

    Industry: Assess its use in chemical synthesis or as a starting material for drug development.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains to be elucidated. Further research is needed to identify molecular targets and pathways involved.

Comparison with Similar Compounds

While direct comparisons are challenging due to limited data, we can explore related compounds with similar features. Unfortunately, I don’t have a list of similar compounds at the moment.

Properties

Molecular Formula

C19H19ClN2O2S

Molecular Weight

374.9 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-[(E)-(6-methoxy-3,4-dihydro-2H-naphthalen-1-ylidene)amino]acetamide

InChI

InChI=1S/C19H19ClN2O2S/c1-24-15-7-10-17-13(11-15)3-2-4-18(17)21-22-19(23)12-25-16-8-5-14(20)6-9-16/h5-11H,2-4,12H2,1H3,(H,22,23)/b21-18+

InChI Key

PUBHPPYOHAMAKD-DYTRJAOYSA-N

Isomeric SMILES

COC1=CC2=C(C=C1)/C(=N/NC(=O)CSC3=CC=C(C=C3)Cl)/CCC2

Canonical SMILES

COC1=CC2=C(C=C1)C(=NNC(=O)CSC3=CC=C(C=C3)Cl)CCC2

Origin of Product

United States

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